1-methyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-sulfonamide

Lipophilicity Physicochemical profiling ADME prediction

1-Methyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-sulfonamide (CAS 1902895-21-9) is a fully saturated pyrazole-4-sulfonamide featuring an octahydro-1,4-benzodioxin scaffold. Its molecular formula is C12H19N3O4S with a molecular weight of 301.36 g/mol.

Molecular Formula C12H19N3O4S
Molecular Weight 301.36
CAS No. 1902895-21-9
Cat. No. B2686861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-sulfonamide
CAS1902895-21-9
Molecular FormulaC12H19N3O4S
Molecular Weight301.36
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)(=O)NC2CCC3C(C2)OCCO3
InChIInChI=1S/C12H19N3O4S/c1-15-8-10(7-13-15)20(16,17)14-9-2-3-11-12(6-9)19-5-4-18-11/h7-9,11-12,14H,2-6H2,1H3
InChIKeyXCGZEZBVUKOUKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-sulfonamide (CAS 1902895-21-9): Structural Overview and Procurement Context


1-Methyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-sulfonamide (CAS 1902895-21-9) is a fully saturated pyrazole-4-sulfonamide featuring an octahydro-1,4-benzodioxin scaffold. Its molecular formula is C12H19N3O4S with a molecular weight of 301.36 g/mol [1]. The compound contains a secondary sulfonamide linker bridging the 1-methylpyrazole ring and the saturated bicyclic benzodioxin moiety. Unlike the more prevalent dihydro-1,4-benzodioxin analogs that retain aromaticity in the benzo ring, this compound possesses a completely hydrogenated dioxane-fused cyclohexane system (fraction sp³ = 0.58), resulting in a predicted logP of −0.23 and topological polar surface area of approximately 101.3 Ų [1][2]. As of the ChEMBL 20 annotation, no bioactivity data or publication records were associated with this specific compound, indicating its status as an underexplored yet structurally distinct chemical probe [1].

Why Generic Substitution Fails for 1-Methyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-sulfonamide: The Octahydro vs. Dihydro Benzodioxin Differentiation


Within the pyrazole-sulfonamide chemical space, the most accessible and commonly listed analogs carry a 2,3-dihydro-1,4-benzodioxin (partially unsaturated) scaffold, such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-pyrazolesulfonamide (CHEBI:109024). Generic substitution between dihydro and octahydro variants is unsupported because complete ring saturation fundamentally alters three properties critical for both in vitro assay interpretation and in vivo candidate progression: (i) lipophilicity—the octahydro scaffold shifts logP from approximately 1.24 (predicted for dihydro) [1] to −0.23 (measured/annotated for the octahydro compound) [2], a Δ of ~1.47 log units that changes passive membrane permeability and non-specific protein binding; (ii) metabolic soft-spot profile—the dihydro form retains an electron-rich aromatic ring susceptible to CYP-mediated oxidation, whereas the saturated cyclohexane ring eliminates this liability, as demonstrated by improved metabolic stability in analogous saturation strategies within pyrazole sulfonamide lead optimization campaigns [3]; and (iii) conformational ensemble—the octahydro ring introduces chair/boat conformer populations not accessible to the planar or near-planar dihydro system, directly affecting the presentation of the sulfonamide NH and pyrazole vectors to biological targets. Procurement of the incorrect analog risks generating non-transferable SAR, irreproducible assay results, and wasted resources in hit-validation workflows.

Quantitative Differentiation Evidence: 1-Methyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-sulfonamide vs. Closest Analogs


LogP Shift: Octahydro Saturation Drives >1.4 Log Unit Reduction in Lipophilicity vs. Dihydro Analog

Complete saturation of the benzodioxin ring system in the target compound reduces predicted/annotated logP by approximately 1.47 log units compared to the dihydro analog N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-pyrazolesulfonamide. The octahydro compound registers an annotated logP of −0.23 in the ZINC database [1], while the dihydro scaffold from the same core series exhibits a computed clogP of 1.24 [2]. This shift moves the compound from moderately lipophilic territory into a more hydrophilic space, with direct consequences for aqueous solubility, plasma protein binding, and passive membrane permeation rates.

Lipophilicity Physicochemical profiling ADME prediction

Fraction sp³: Octahydro Compound at 0.58 vs. Dihydro at ~0.23—Enhanced Three-Dimensionality for Fragment-Based and Affinity-Based Screening

The fraction of sp³-hybridized carbons (Fsp³) serves as a proxy for molecular three-dimensionality and has been correlated with clinical success rates in drug discovery. The target octahydro compound possesses an Fsp³ of 0.58 [1], calculated from its molecular formula C12H19N3O4S (7 sp³ carbons out of 12 total carbons). In contrast, the dihydro analog N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-pyrazolesulfonamide (C12H13N3O4S) has only approximately 3 sp³ carbons, yielding an estimated Fsp³ of ~0.25. This >2-fold increase in Fsp³ places the octahydro compound in a region of chemical space associated with improved selectivity profiles and reduced promiscuity in biological screening cascades [2].

Fraction sp³ Molecular complexity Fragment-based drug discovery

CYP Enzyme Susceptibility: Dihydro Analog Demonstrates Measurable CYP11B1 Inhibition (IC50 = 1.8 μM) While Octahydro Metabolic Profile Remains Uncharacterized—Implication for Off-Target Screening Selectivity

BindingDB data for the dihydro analog N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-pyrazolesulfonamide (CHEMBL4097298) shows measurable inhibition of rat CYP11B1 with an IC50 of 1,800 nM [1]. The octahydro target compound, by virtue of its saturated benzo ring, eliminates the electron-rich aromatic system that serves as a primary site for CYP-mediated oxidation. While direct CYP inhibition data for the octahydro compound are not yet available in public databases (ZINC annotates 'no known activity' for this compound as of ChEMBL 20) [2], the structural precedent from the related pyrazole sulfonamide TbNMT inhibitor series demonstrates that capping the secondary sulfonamide and reducing aromatic character markedly improves metabolic stability—compound 14 (secondary sulfonamide) showed intrinsic clearance of 7.4 mL/min/g in mouse liver microsomes compared to 1.7 mL/min/g for its N-methylated counterpart 33 [3]. The octahydro scaffold is predicted to similarly benefit from reduced CYP substrate recognition.

CYP inhibition Metabolic stability Off-target profiling

Sulfonamide NH Capping Status: Target Compound Bears a Free Secondary Sulfonamide—Differentiating It from Tertiary Sulfonamide Analogs with Altered CNS Permeability and Acidity

The target compound retains a secondary sulfonamide (–SO2–NH–) at the linkage between the pyrazole and benzodioxin moieties. In the pyrazole sulfonamide TbNMT inhibitor series, the secondary sulfonamide of compound 7 contributed approximately 54 Ų to the total polar surface area and exhibited an appreciable acidity (pKa ~5–6 predicted by ACD/Labs), resulting in significant ionization at physiological pH and consequent exclusion from the CNS (brain:blood ratio < 0.1) [1]. N-Methylation of this sulfonamide (compound 24) increased the brain:blood ratio to 3.7 without unduly affecting target potency. The target compound, bearing the free NH, is therefore positioned as a tool for studying the role of sulfonamide NH-mediated hydrogen bonding in target recognition, while also serving as a synthetic intermediate for N-alkylation diversification. N-alkylated comparators such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS 902732-98-3) carry a tertiary sulfonamide and thus cannot probe NH-dependent binding interactions [2].

Sulfonamide NH Blood-brain barrier pKa modulation

Optimal Research and Procurement Application Scenarios for 1-Methyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-sulfonamide


Matched Molecular Pair Analysis: Octahydro vs. Dihydro Benzodioxin in Pyrazole Sulfonamide SAR

Procure the target octahydro compound alongside its dihydro analog N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-pyrazolesulfonamide (CHEBI:109024) as a matched molecular pair (MMP). The ΔlogP of −1.47 and ΔFsp³ of +0.33 provide a well-defined physicochemical perturbation for probing target engagement. This MMP design isolates the effect of benzo-ring saturation on potency, selectivity, and ADME endpoints within an otherwise identical pharmacophore [1][2]. The pair is directly applicable in kinase selectivity panels, CYP inhibition counter-screens, and permeability assays (PAMPA, Caco-2).

Secondary Sulfonamide Diversification Platform: Late-Stage Functionalization for Focused Library Synthesis

The free sulfonamide NH in the target compound serves as a diversification point for parallel synthesis of N-alkylated, N-arylated, N-acylated, and N-sulfonylated derivatives. The Brand et al. (2014) study demonstrated that N-methylation of the analogous secondary sulfonamide (compound 7 → 24) shifted the brain:blood ratio from <0.1 to 3.7—a >37-fold improvement in CNS exposure—while maintaining target potency [3]. The octahydro benzodioxin scaffold offers the additional advantage of metabolic stability conferred by ring saturation, making it an attractive core for generating CNS-accessible sulfonamide libraries. Procurement of gram quantities supports multi-step diversification campaigns.

Negative Control or Chemical Probe for Flatland vs. 3D Screening Cascade Validation

With an Fsp³ of 0.58, the octahydro compound represents a deliberately three-dimensional scaffold within a chemical space often dominated by flat, aromatic molecules. It can be deployed as a physicochemical control compound in HTS triage workflows to assess whether hit matter is enriched for three-dimensional (higher Fsp³, lower aromatic ring count) vs. flatland molecules [2]. Combined with its dihydro analog (Fsp³ ≈ 0.25) as a comparator, the pair enables direct assessment of Fsp³-dependent hit rates and promiscuity in any given assay system.

Anti-Infective Target Screening: Pyrazole Sulfonamide Scaffold with Reduced CYP Liability Potential

The pyrazole-4-sulfonamide chemotype has established precedent as a privileged scaffold for N-myristoyltransferase (NMT) inhibition in kinetoplastid parasites, with lead compounds such as DDD85646 (TbNMT IC50 = 0.002 μM) demonstrating potent anti-trypanosomal activity [3]. The target compound, while uncharacterized against NMT, combines this validated pharmacophore with a saturated benzodioxin ring that, based on structural precedent, is predicted to exhibit reduced CYP-mediated metabolic liability compared to aromatic analogs [3]. It is suitable for inclusion in phenotypic screening cascades against T. brucei, T. cruzi, and Leishmania spp., particularly where metabolic stability is a key progression criterion. Researchers should note that ChEMBL 20 annotates no known activity for this specific compound [1], positioning it as a true exploratory probe rather than a follow-on to known actives.

Quote Request

Request a Quote for 1-methyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.